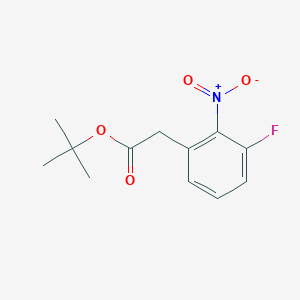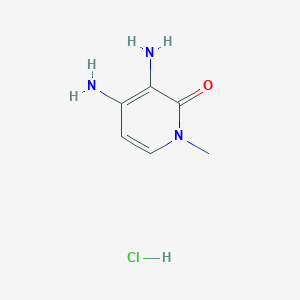
Disodium cyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium cyanurate is a chemical compound with the formula
Na2C3N3O3
. It is a sodium salt of cyanuric acid and is commonly used in various industrial and scientific applications. This compound is known for its stability and versatility, making it valuable in fields such as water treatment, disinfection, and as a precursor in chemical synthesis.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium cyanurate is typically synthesized by reacting cyanuric acid with sodium hydroxide. The reaction proceeds as follows:
C3H3N3O3+2NaOH→Na2C3N3O3+2H2O
This reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the cyanuric acid.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of cyanuric acid, followed by crystallization and purification steps to obtain the final product. The purity of the compound is crucial for its effectiveness in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium cyanurate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ions are replaced by other cations.
Complexation Reactions: It forms complexes with metal ions, which can be useful in various applications such as water treatment.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form various oxidation products.
Acids and Bases: It reacts with acids to release cyanuric acid and with bases to form more stable salts.
Major Products Formed:
Cyanuric Acid: When this compound reacts with acids, cyanuric acid is regenerated.
Metal Complexes: Reaction with metal ions forms stable metal cyanurate complexes.
Applications De Recherche Scientifique
Disodium cyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other cyanurate compounds and as a stabilizer in various chemical reactions.
Biology: It is studied for its potential use in biological systems, particularly in the stabilization of enzymes and proteins.
Medicine: Research is ongoing into its potential use as a disinfectant and in the formulation of pharmaceuticals.
Industry: It is widely used in water treatment processes to control chlorine levels and as a component in cleaning agents and disinfectants.
Mécanisme D'action
The mechanism by which disodium cyanurate exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. This stability is due to the resonance structures of the cyanurate ion, which allows it to effectively bind with metal ions and other compounds. The molecular targets and pathways involved include:
Metal Ion Complexation: this compound forms stable complexes with metal ions, which can be used to remove these ions from solutions.
Stabilization of Reactive Species: It stabilizes reactive species in chemical reactions, making it useful in various industrial processes.
Comparaison Avec Des Composés Similaires
- Sodium Dichloroisocyanurate
- Trisodium Cyanurate
- Potassium Cyanurate
Propriétés
Numéro CAS |
36452-21-8 |
|---|---|
Formule moléculaire |
C3HN3Na2O3 |
Poids moléculaire |
173.04 g/mol |
Nom IUPAC |
disodium;6-oxo-1H-1,3,5-triazine-2,4-diolate |
InChI |
InChI=1S/C3H3N3O3.2Na/c7-1-4-2(8)6-3(9)5-1;;/h(H3,4,5,6,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
MVJKWKYYJNCLIU-UHFFFAOYSA-L |
SMILES canonique |
C1(=NC(=NC(=O)N1)[O-])[O-].[Na+].[Na+] |
Description physique |
Other Solid; Water or Solvent Wet Solid |
Numéros CAS associés |
108-80-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





